3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent functionalization processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: A precursor in the synthesis of the target compound.
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid: Lacks the nitro group but has similar structural features.
Uniqueness
The presence of the nitro group in 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.
Properties
CAS No. |
2950-86-9 |
---|---|
Molecular Formula |
C7H7N3O6 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
3-(5-nitro-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H7N3O6/c11-5(12)1-2-9-3-4(10(15)16)6(13)8-7(9)14/h3H,1-2H2,(H,11,12)(H,8,13,14) |
InChI Key |
QMGQSEXXQZFJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.